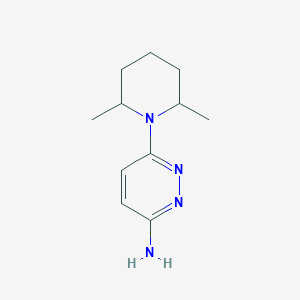
6-(2,6-ジメチルピペリジン-1-イル)ピリダジン-3-アミン
説明
Molecular Structure Analysis
The molecular structure of “6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine” consists of a pyridazine ring attached to a piperidine ring. The pyridazine ring is a six-membered ring with two nitrogen atoms, and the piperidine ring is a six-membered ring with one nitrogen atom .科学的研究の応用
医薬品: 降圧剤と利尿剤の用途
このピリダジン誘導体は、利尿剤および降圧剤であるクロパミドと構造的に類似しています 。6-(2,6-ジメチルピペリジン-1-イル)ピリダジン-3-アミンは、同様の薬理作用について検討することができ、高血圧や浮腫などの病気を治療するための新たな道を提供する可能性があります。
バイオテクノロジー: 酵素阻害
ピリダジン誘導体は、酵素阻害など、幅広い生物学的活性を示すことが示されています 。この化合物は、さまざまな酵素に対するその効果を研究するためにバイオテクノロジー研究で使用することができ、新しい治療薬の開発につながる可能性があります。
農業: 除草剤としての性質
この化合物に属するピリダジノン骨格は、その除草剤としての性質で知られています 。6-(2,6-ジメチルピペリジン-1-イル)ピリダジン-3-アミンの農業用途に関する研究は、新しい除草剤の開発につながる可能性があります。
薬理学: 抗がん研究
ピリダジン誘導体は、抗がん作用を示しています 。この化合物は、特定の種類のがん細胞に対する有効性について調査することができ、腫瘍学の分野に貢献する可能性があります。
作用機序
Target of Action
Pyridazine derivatives, which include this compound, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It is known that pyridazine derivatives can exhibit a wide range of pharmacological activities, suggesting diverse modes of action .
Biochemical Pathways
Pyridazine derivatives have been associated with various anticipated biological properties, indicating that they may interact with multiple biochemical pathways .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities, such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
生化学分析
Biochemical Properties
6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine, have been shown to exhibit inhibitory effects on phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This interaction can modulate various signaling pathways and physiological responses.
Cellular Effects
The effects of 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with phosphodiesterase enzymes can lead to altered cyclic AMP levels, impacting cell signaling and metabolic pathways . Additionally, pyridazine derivatives have been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities, suggesting that 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine may have similar effects on various cell types .
Molecular Mechanism
At the molecular level, 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine exerts its effects through binding interactions with biomolecules. The compound’s structure allows it to inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. For instance, its inhibitory effect on phosphodiesterase enzymes can result in increased levels of cyclic AMP, which in turn can activate protein kinase A and other downstream signaling molecules . This cascade of events can influence various cellular processes, including metabolism, gene expression, and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyridazine derivatives can be stable under certain conditions but may degrade over time, affecting their long-term impact on cellular function . In vitro and in vivo studies have demonstrated that the compound’s effects can persist for varying durations, depending on the experimental conditions and the biological system being studied .
Dosage Effects in Animal Models
The effects of 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships are critical considerations in the evaluation of this compound’s safety and efficacy.
Metabolic Pathways
6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of phosphodiesterase enzymes can affect the metabolism of cyclic nucleotides, leading to changes in cellular energy balance and signaling . Understanding the metabolic pathways associated with this compound is essential for elucidating its biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, the compound may be transported across cell membranes by specific transporters, influencing its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
6-(2,6-dimethylpiperidin-1-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-8-4-3-5-9(2)15(8)11-7-6-10(12)13-14-11/h6-9H,3-5H2,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOLWAGUSZRUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NN=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484014.png)
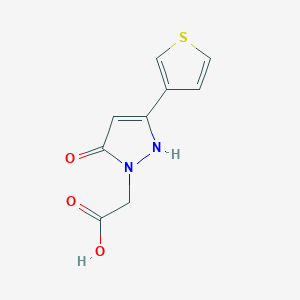
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1484017.png)
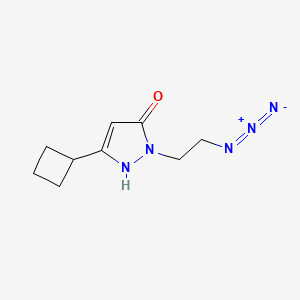

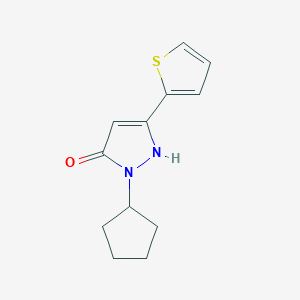
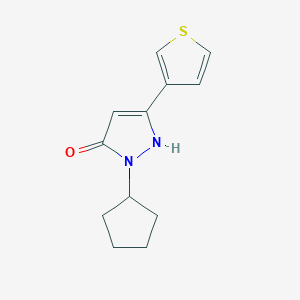
![2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484026.png)
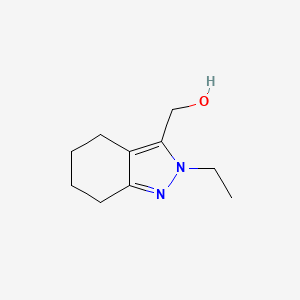
![Methyl 2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1484029.png)
![3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484030.png)



